molecular formula C14H18FNO4 B1600943 Diethyl (4-amino-3-fluorophenyl)methylmalonate CAS No. 78543-08-5

Diethyl (4-amino-3-fluorophenyl)methylmalonate

Cat. No.: B1600943
CAS No.: 78543-08-5
M. Wt: 283.29 g/mol
InChI Key: AXSSLCGWLSGEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of diethyl (4-amino-3-fluorophenyl)methylmalonate can be traced back to pharmaceutical research efforts focused on creating novel synthetic pathways for therapeutic compounds. The compound was first documented in chemical databases in 2006, with its structure being officially registered in PubChem under the identifier CID 11630571. The European Community assigned it the number 278-943-4, reflecting its recognition as a significant chemical entity within regulatory frameworks.

The development of this compound emerged from broader research into fluorinated aromatic compounds and their applications in drug synthesis. Patent literature from the 1980s demonstrates early recognition of related methylmalonate esters as valuable intermediates in preparing therapeutic 2-arylpropionic acids. Specifically, European Patent EP0032620B1 describes processes for preparing therapeutic compounds and identifies novel arylmethylmalonate esters, including examples such as diethyl 2-(3-fluorophenyl-4-nitro)-2-methylmalonate and diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate. This patent work established the foundational understanding of how fluorinated phenyl groups could be incorporated into malonate scaffolds for pharmaceutical applications.

The compound's emergence coincided with increasing interest in fluorinated pharmaceuticals during the late 20th century. Research efforts focused on exploiting the unique properties of fluorine substitution, including enhanced metabolic stability, altered electronic properties, and improved binding affinity to biological targets. The specific combination of amino and fluoro substituents on the phenyl ring was recognized as particularly valuable for creating compounds with both synthetic versatility and biological activity.

Academic and Industrial Significance

This compound occupies a position of considerable importance within both academic research and industrial pharmaceutical manufacturing. Its primary significance lies in its role as an intermediate in the synthesis of flurbiprofen, a widely prescribed nonsteroidal anti-inflammatory drug used to treat pain, fever, and inflammation. The compound's structure enables efficient synthetic transformations that ultimately lead to the formation of the 2-arylpropionic acid framework characteristic of this class of therapeutic agents.

From an academic perspective, the compound has contributed significantly to understanding structure-activity relationships in fluorinated aromatic systems. Research has demonstrated that the presence of both amino and fluoro substituents on the aromatic ring provides unique electronic and steric properties that influence both synthetic reactivity and biological activity. The compound has been utilized in studies examining the effects of fluorine substitution on molecular conformation, intermolecular interactions, and crystal packing arrangements.

Industrial applications extend beyond pharmaceutical synthesis to include materials science and agrochemical development. The compound serves as a precursor for the synthesis of fluorinated aromatic compounds used in advanced materials with enhanced thermal stability and resistance to degradation. In agricultural applications, derivatives of this compound are incorporated into herbicides and pesticides, taking advantage of the enhanced biological activity conferred by fluorine substitution.

The compound's significance is further demonstrated by its inclusion in pharmaceutical impurity profiling studies. Research focusing on flurbiprofen and its related impurities has identified this compound as "Flurbiprofen impurity J," highlighting its relevance in pharmaceutical quality control and analytical method development. This designation underscores the compound's importance in ensuring the purity and quality of pharmaceutical products.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₈FNO₄
Molecular Weight 283.29 g/mol
Chemical Abstracts Service Number 78543-08-5
European Community Number 278-943-4
PubChem Compound Identifier 11630571
Predicted Boiling Point 362.6±42.0°C
Predicted Density 1.202±0.06 g/cm³
Predicted Acidity Constant 1.78±0.10

Research Objectives

Contemporary research involving this compound focuses on several key objectives that span fundamental chemical understanding and practical applications. Primary research goals center on developing more efficient synthetic methodologies for preparing this compound and its derivatives, with particular emphasis on optimizing reaction conditions, improving yields, and reducing environmental impact.

Mechanistic studies constitute another significant research objective, particularly investigations into how the compound's unique substitution pattern influences its reactivity in various chemical transformations. Research has examined the effects of the amino and fluoro substituents on the electronic properties of the aromatic system and how these modifications affect subsequent chemical reactions. Understanding these mechanistic aspects is crucial for designing improved synthetic routes and predicting the behavior of related compounds.

Crystallographic research represents an important area of investigation, with studies examining the solid-state properties of the compound and its derivatives. Research has focused on understanding intermolecular interactions, crystal packing arrangements, and polymorphic behavior. These studies provide valuable insights into how molecular structure influences bulk material properties and can inform the development of improved pharmaceutical formulations.

Analytical method development constitutes a significant research objective, particularly in the context of pharmaceutical quality control. Studies have focused on developing and validating analytical methods for detecting and quantifying the compound in pharmaceutical preparations. This research is essential for ensuring product quality and regulatory compliance in pharmaceutical manufacturing.

Table 2: Research Applications and Synthetic Targets

Application Area Target Compounds Research Focus Reference
Pharmaceutical Synthesis Flurbiprofen and related nonsteroidal anti-inflammatory drugs Intermediate synthesis and process optimization
Materials Science Fluorinated aromatic polymers and advanced materials Enhanced thermal stability and degradation resistance
Agricultural Chemistry Herbicides and pesticides Fluorinated bioactive compounds
Analytical Chemistry Pharmaceutical impurity standards Method development and validation

Comparative studies with structurally related compounds form another important research objective. Investigations have examined how modifications to the substitution pattern affect chemical and biological properties, providing insights into structure-activity relationships. These studies compare this compound with related compounds such as diethyl (3-fluoro-4-nitrophenyl)methylmalonate and diethyl (4-amino-3-chlorophenyl)methylmalonate to understand the specific contributions of different substituents.

Properties

IUPAC Name

diethyl 2-(4-amino-3-fluorophenyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-4-19-12(17)14(3,13(18)20-5-2)9-6-7-11(16)10(15)8-9/h6-8H,4-5,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSSLCGWLSGEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)N)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999835
Record name Diethyl (4-amino-3-fluorophenyl)(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78543-08-5
Record name 1,3-Diethyl 2-(4-amino-3-fluorophenyl)-2-methylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78543-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-amino-3-fluorophenyl)methylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078543085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (4-amino-3-fluorophenyl)(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (4-amino-3-fluorophenyl)methylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

The primary synthetic route for Diethyl (4-amino-3-fluorophenyl)methylmalonate involves the nucleophilic substitution reaction of diethyl malonate with a halogenated aromatic precursor bearing the 4-amino-3-fluorophenyl group, typically 4-amino-3-fluorobenzyl bromide, under basic conditions.

  • Reaction Scheme:

    Diethyl malonate + 4-amino-3-fluorobenzyl bromide → this compound

  • Conditions:

    • Base: Commonly sodium ethoxide or potassium carbonate to deprotonate diethyl malonate, generating the nucleophilic enolate.
    • Solvent: Aprotic solvents such as ethanol or dimethylformamide (DMF).
    • Temperature: Reflux or elevated temperatures to drive the substitution.
    • Time: Several hours to ensure completion.

This method leverages the electrophilicity of the benzyl bromide and the nucleophilicity of the malonate enolate to form the carbon-carbon bond at the methylene position of malonate.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium ethoxide, potassium carbonate Ensures formation of malonate enolate
Solvent Ethanol, DMF Polar aprotic solvents improve reactivity
Temperature 60–80 °C (reflux) Higher temperature favors substitution
Reaction Time 12–24 hours Prolonged time for complete conversion
Molar Ratios 1:1.1 (diethyl malonate: benzyl bromide) Slight excess of benzyl bromide to drive reaction
Workup Acidic quench, extraction, purification Removal of unreacted starting materials

Optimization studies indicate that controlling the base strength and solvent polarity is critical to minimize side reactions such as hydrolysis or over-alkylation.

Alternative Synthetic Routes and Related Reactions

While the direct alkylation of diethyl malonate with 4-amino-3-fluorobenzyl bromide is the most straightforward method, other synthetic strategies have been reported in related compounds which may be adapted:

  • Diazotization and Sandmeyer-type Reactions:

    In the synthesis of related fluorinated malonate derivatives, diazotization of the aromatic amine followed by substitution with halides or other nucleophiles has been employed. For example, sodium nitrite and copper(I) chloride in benzene have been used to transform amino-substituted malonates into other derivatives, which could be a step in modified synthetic routes.

  • Reduction and Oxidation Steps:

    Post-synthesis modifications such as reduction of nitro precursors to amines or oxidation of aromatic rings can be used to generate the amino-fluoro substitution pattern. However, these are generally more complex and less direct than the alkylation method.

Purification and Characterization

Following synthesis, the product is typically purified by chromatographic techniques such as silica gel column chromatography using petroleum ether/diethyl ether mixtures as eluents. The purified compound is characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
1. Formation of malonate enolate Diethyl malonate + base (NaOEt, K2CO3) Generates nucleophile for substitution
2. Alkylation 4-amino-3-fluorobenzyl bromide, reflux in ethanol/DMF Formation of this compound
3. Workup Acidic quench, extraction, drying Isolation of crude product
4. Purification Silica gel chromatography (petroleum ether/diethyl ether) Pure product obtained with high yield (~90%)
5. Characterization Melting point, NMR, MS Confirmation of structure and purity

Research Findings and Industrial Relevance

  • The preparation method via alkylation is favored for its high yield and straightforward procedure.
  • The presence of the fluorine atom on the aromatic ring enhances the biological activity of derivatives and influences the reactivity during synthesis.
  • Industrial scale synthesis adapts this method with automated reactors and strict quality control to ensure purity and reproducibility.
  • The compound serves as a key intermediate for the synthesis of flurbiprofen and related NSAIDs, highlighting the importance of efficient preparation methods.

Biological Activity

Diethyl (4-amino-3-fluorophenyl)methylmalonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N1_{1}O4_{4}
  • Molecular Weight : Approximately 283.295 g/mol
  • CAS Number : 78543-08-5

The presence of a fluorine atom and an amino group on the aromatic ring enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further pharmacological studies.

The mechanism of action of this compound primarily involves its role as an intermediate in the synthesis of NSAIDs like flurbiprofen. The compound's structure allows it to interact with various biological targets, including enzymes involved in inflammatory pathways. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain .

Biological Activity and Applications

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. These compounds are being investigated for their ability to reduce inflammation in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth .
  • Enzyme Inhibition Studies : this compound has been employed in biochemical assays to study enzyme inhibition. Its ability to act as a probe in these assays makes it a useful tool for understanding enzyme kinetics and mechanisms .

Table 1: Summary of Biological Activities

Activity Description References
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin synthesis
AnticancerInduces apoptosis; inhibits tumor growth
Enzyme InhibitionUsed as a probe in biochemical assays

Case Study: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of this compound derivatives, researchers found that these compounds significantly reduced edema in animal models of inflammation. The mechanism was attributed to their ability to inhibit COX-2 expression, leading to decreased levels of inflammatory mediators .

Case Study: Anticancer Activity

Another study explored the anticancer potential of this compound by testing its derivatives against various cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells. This suggests a promising avenue for developing novel anticancer agents based on this compound .

Q & A

What are the key synthetic methodologies for preparing Diethyl (4-amino-3-fluorophenyl)methylmalonate?

Answer:
The synthesis typically involves condensation reactions between fluorinated aniline derivatives and diethyl methylmalonate. For example:

  • Step 1: React 4-amino-3-fluoroaniline with diethyl methylmalonate in the presence of p-toluenesulfonic acid as a catalyst under inert atmosphere (N₂) .
  • Step 2: Heat the mixture in toluene at 135°C to facilitate nucleophilic attack and ester formation, followed by purification via chromatography .
  • Critical Parameters: Base equivalents (stoichiometric vs. catalytic), solvent polarity, and reaction time significantly influence yield. Evidence suggests that using a Dean-Stark trap aids in removing water, shifting equilibrium toward product formation .

How do the 3-fluoro and 4-amino substituents influence reactivity in Michael addition reactions?

Answer:

  • Electronic Effects: The 3-fluoro group (electron-withdrawing) reduces electron density on the aromatic ring, directing nucleophilic attack to specific positions. The 4-amino group (electron-donating) can stabilize intermediates via resonance or tautomerism, altering regioselectivity .
  • Mechanistic Studies: In abnormal Michael reactions (e.g., with α,β-unsaturated ketones), the compound may form ternary adducts via dimerization of the unsaturated component before malonate addition, as observed in analogous systems .
  • Advanced Insight: Computational modeling (DFT) or isotopic labeling (e.g., ¹⁸O) can validate proposed pathways .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 165–170 ppm).
    • ¹⁹F NMR: Detect fluorine environments (δ -110 to -120 ppm for aromatic-F) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ at m/z 284.1) and fragmentation patterns .
  • Chromatography (HPLC): Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in proposed reaction mechanisms?

Answer:
Conflicting mechanisms (e.g., Michael vs. Holden-Lapworth pathways) require:

  • Kinetic Studies: Compare reaction rates under varying temperatures and base concentrations .
  • Isotopic Labeling: Use ¹³C-labeled malonate to track carbon transfer in adduct formation .
  • Side-Product Analysis: Isolate intermediates (e.g., dimeric byproducts) via silica gel chromatography to infer reaction steps .

What are the documented applications in pharmaceutical intermediate synthesis?

Answer:

  • Fluorinated Drug Precursors: The compound serves as a building block for fluoroquinolones (e.g., Ciprofloxacin analogs) and NSAIDs (e.g., Carprofen) via coupling with heterocyclic amines .
  • Methodology: Coupling reactions (e.g., Suzuki-Miyaura) with aryl halides or Pd-catalyzed cross-coupling can introduce additional pharmacophores .

What safety precautions are necessary for handling this compound?

Answer:

  • Storage: Keep under N₂ at 0–6°C to prevent hydrolysis .
  • PPE: Use gloves, eyeshields, and ABEK respirators due to flammability (flash point 76°C) and potential respiratory irritation .
  • Waste Disposal: Neutralize with sodium bicarbonate before incineration to avoid releasing toxic fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (4-amino-3-fluorophenyl)methylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl (4-amino-3-fluorophenyl)methylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.